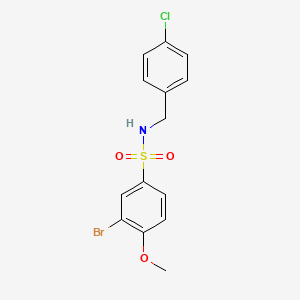![molecular formula C20H23FN2O4S B5219589 4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5219589.png)
4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide, also known as AZD-0865, is a chemical compound that has been studied for its potential therapeutic uses in various diseases. The compound belongs to the class of sulfonamide drugs and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of 4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase IX and XII, which are overexpressed in cancer cells and contribute to tumor growth and survival. By inhibiting these enzymes, 4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide may prevent the growth and spread of cancer cells. Additionally, the compound has been shown to inhibit the activity of certain inflammatory mediators, such as prostaglandin E2 and TNF-α, which contribute to the development of inflammatory diseases.
Biochemical and Physiological Effects
4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, the compound has been shown to inhibit cell proliferation, induce apoptosis, and decrease tumor growth. In animal models of inflammatory diseases, 4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide has been shown to decrease inflammation, reduce tissue damage, and improve clinical symptoms. Additionally, the compound has been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One advantage of 4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide is its potential therapeutic uses in various diseases, including cancer, inflammation, and pain. Additionally, the compound has shown promising results in preclinical studies and may have fewer side effects compared to other drugs in its class. However, one limitation of 4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide is its limited availability and high cost, which may hinder its use in clinical studies.
Future Directions
There are several future directions for the research of 4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide. One potential direction is the development of more efficient synthesis methods to increase the availability and reduce the cost of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide and its potential therapeutic uses in various diseases. Furthermore, clinical studies are needed to evaluate the safety and efficacy of the compound in humans and to determine its optimal dosage and administration.
Synthesis Methods
The synthesis of 4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-azepanone in the presence of a base. The resulting intermediate is then reacted with ethyl 2-bromoacetate to yield the final product.
Scientific Research Applications
4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide has been studied for its potential therapeutic uses in various diseases, including cancer, inflammation, and pain. In preclinical studies, the compound has shown anti-tumor activity in several cancer cell lines, including breast, lung, and colon cancer. It has also demonstrated anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Additionally, 4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide has shown analgesic effects in animal models of pain.
properties
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c21-16-5-7-17(8-6-16)22-28(25,26)19-11-9-18(10-12-19)27-15-20(24)23-13-3-1-2-4-14-23/h5-12,22H,1-4,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMVRSOLNCIOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5219508.png)
![3-(2-fluorophenyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219516.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5219526.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B5219540.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5219554.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5219572.png)

![4-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5219597.png)
![ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5219608.png)
![1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol](/img/structure/B5219614.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5219622.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5219630.png)